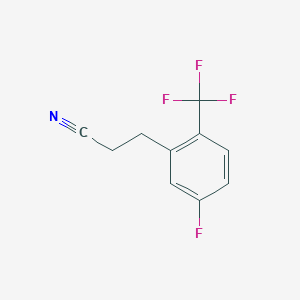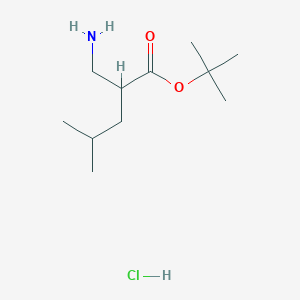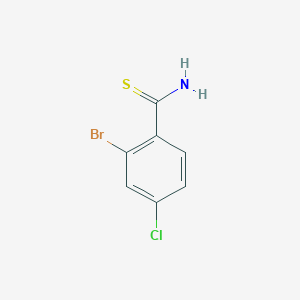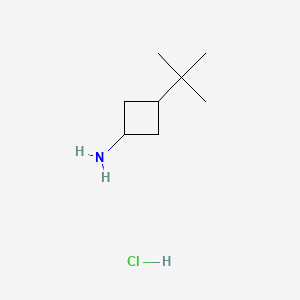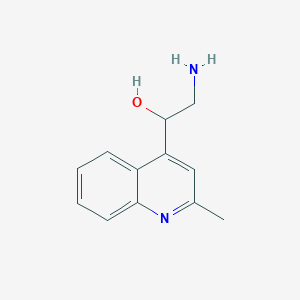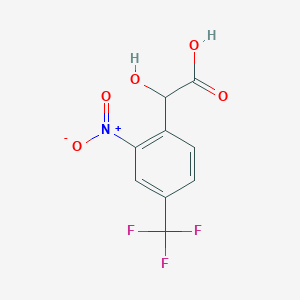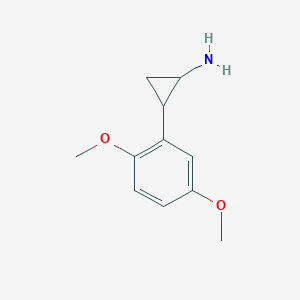![molecular formula C14H15NO2 B13593023 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine CAS No. 751464-67-2](/img/structure/B13593023.png)
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, linked to a naphthalene moiety through an ether linkage. The presence of the methoxy group on the naphthalene ring further adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine typically involves the reaction of 4-methoxy-1-naphthol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the naphthol, followed by the addition of azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-1-naphthalenyl azetidine or 4-oxo-1-naphthalenyl azetidine.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalenyl azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism by which 3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine exerts its effects is primarily through its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The naphthalene moiety can engage in π-π interactions with aromatic amino acids in proteins, further influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ceralifimod: A sphingosine-1-phosphate receptor agonist with a similar azetidine structure.
Manidipine: A calcium channel blocker with a naphthalene moiety.
Nicardipine: Another calcium channel blocker with structural similarities.
Uniqueness
3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine is unique due to the combination of the azetidine ring and the methoxy-substituted naphthalene. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other compounds with similar structures.
Properties
CAS No. |
751464-67-2 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(4-methoxynaphthalen-1-yl)oxyazetidine |
InChI |
InChI=1S/C14H15NO2/c1-16-13-6-7-14(17-10-8-15-9-10)12-5-3-2-4-11(12)13/h2-7,10,15H,8-9H2,1H3 |
InChI Key |
PRHJTVIWVBHLOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OC3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


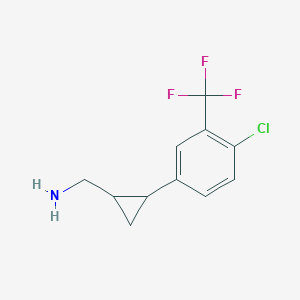
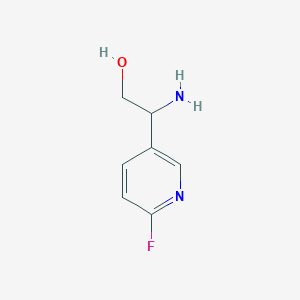
![3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)


